![molecular formula C13H18N4 B1469127 3-乙基-2-(哌啶-4-基)-3H-咪唑并[4,5-b]吡啶 CAS No. 1368457-75-3](/img/structure/B1469127.png)
3-乙基-2-(哌啶-4-基)-3H-咪唑并[4,5-b]吡啶
描述
3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计与合成
哌啶类化合物是设计药物最重要的合成片段之一 . 它们在制药行业中发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 . 已经报道了各种哌啶衍生物的形成,例如取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .
药理学应用
哌啶衍生物已显示出显著的药理活性 . 已经涵盖了潜在药物中含有哌啶部分的发现和生物学评估的最新科学进展 .
血糖调节
与感兴趣的结构相关的化合物已显示出降低血糖的功效 . 它们可能在预防和治疗涉及血浆血糖升高的疾病(如高血糖和血糖降低有益的疾病)中得到应用 .
抗癌药
吡啶基-吲哚基-杂芳基查尔酮的叔磺酰胺衍生物已被用作碳酸酐酶IX抑制剂和抗癌药 .
趋化因子受体拮抗剂
设计并合成了一类新型的强效C–C趋化因子受体3型(CCR3)受体拮抗剂 .
哌啶-4-基-氨基甲酸酯的合成
生物活性
3-Ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for 3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is . Its structure features a piperidine ring and an imidazo[4,5-b]pyridine moiety, which are known to contribute to various biological activities.
Antiproliferative Activity
Research has indicated that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted that modifications in the structure of pyridine derivatives can enhance their efficacy against cancer cells such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The introduction of functional groups like -OH has been shown to lower the IC50 values, indicating improved antiproliferative activity .
IC50 Values for Selected Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-Ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine | HeLa | 0.058 |
A549 | 0.035 | |
MDA-MB-231 | 0.021 |
The mechanisms through which 3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine exerts its biological effects are still under investigation. However, studies suggest that these compounds may interfere with cellular pathways involved in proliferation and apoptosis. The presence of piperidine moieties has been linked to enhanced interactions with target proteins involved in cancer progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the imidazo[4,5-b]pyridine framework can impact biological activity. For instance:
- Hydroxyl Groups : The addition of hydroxyl (-OH) groups has been associated with increased antiproliferative activity.
- Piperidine Substituents : Variations in the piperidine substituents can significantly alter the compound's ability to inhibit cell growth.
These insights are crucial for the rational design of more potent derivatives.
Case Studies
Several case studies have evaluated the biological activity of related compounds:
- Case Study on Anticancer Activity : A study demonstrated that a series of imidazo[4,5-b]pyridine derivatives exhibited varying degrees of cytotoxicity against breast cancer cell lines, suggesting a promising avenue for drug development .
- Inhibition Studies : Another investigation focused on the inhibition of specific enzymes related to cancer progression by imidazo[4,5-b]pyridine derivatives, highlighting their potential as multi-targeted anticancer agents .
属性
IUPAC Name |
3-ethyl-2-piperidin-4-ylimidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-2-17-12(10-5-8-14-9-6-10)16-11-4-3-7-15-13(11)17/h3-4,7,10,14H,2,5-6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIGANYWJQNBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1N=CC=C2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。